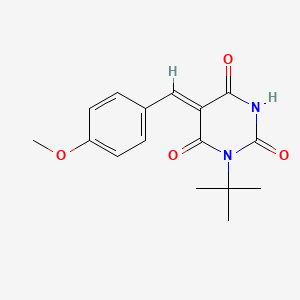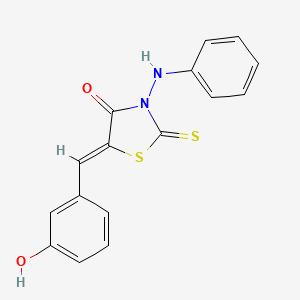
N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as PIGA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PIGA is a glycinamide derivative that has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of PIGA is not fully understood. However, it has been proposed that PIGA exhibits its antitumor activity by inhibiting the enzyme glycine N-methyltransferase (GNMT), which plays a crucial role in the biosynthesis of S-adenosylmethionine (SAM). SAM is an important methyl donor in various cellular processes, including DNA methylation and protein methylation. Inhibition of GNMT by PIGA leads to a decrease in SAM levels, which in turn leads to a decrease in DNA and protein methylation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
PIGA has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. In addition, PIGA has been found to exhibit antibacterial activity against various strains of bacteria. These findings suggest that PIGA has potential applications in the fields of oncology and microbiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PIGA in lab experiments is its potential applications in various fields of scientific research. PIGA has been found to exhibit antitumor activity, antibacterial activity, and potential use as a radioligand for imaging studies. However, one of the limitations of using PIGA in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on PIGA. One of the future directions is to investigate the potential use of PIGA as a radioligand for imaging studies. Another future direction is to explore the potential applications of PIGA in the field of microbiology, particularly in the development of new antibiotics. Furthermore, the mechanism of action of PIGA needs to be further elucidated to fully understand its potential applications in the field of oncology.
Conclusion:
In conclusion, PIGA is a glycinamide derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of PIGA is efficient and reliable, and it has been found to exhibit antitumor activity, antibacterial activity, and potential use as a radioligand for imaging studies. However, further research is needed to fully understand the mechanism of action of PIGA and its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
PIGA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity in various cancer cell lines. PIGA has also been investigated for its potential use as a radioligand for imaging studies. Furthermore, PIGA has been found to exhibit antibacterial activity against various strains of bacteria. These findings suggest that PIGA has potential applications in the fields of oncology, radiology, and microbiology.
Propiedades
IUPAC Name |
2-(benzenesulfonamido)-N-(4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O3S/c15-11-6-8-12(9-7-11)17-14(18)10-16-21(19,20)13-4-2-1-3-5-13/h1-9,16H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQRIMJMDOKBIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonamido)-N-(4-iodophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[({[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate](/img/structure/B4650547.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4650555.png)

![ethyl 1-[4-(acetylamino)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B4650572.png)
![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4650574.png)

![3-allyl-5-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4650582.png)
![N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B4650587.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4650588.png)
![methyl 2-(2-furyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4650599.png)

![1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B4650609.png)
![2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4650610.png)